1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one
Description
1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone featuring a brominated propanone backbone substituted with a 2-chloro-4-(difluoromethyl)phenyl group. This compound is of interest in agrochemical and pharmaceutical research due to the synergistic effects of its electron-withdrawing substituents (Br, Cl, and CF2H), which may enhance reactivity and bioactivity .
Properties
Molecular Formula |
C10H8BrClF2O |
|---|---|
Molecular Weight |
297.52 g/mol |
IUPAC Name |
1-bromo-1-[2-chloro-4-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrClF2O/c1-5(15)9(11)7-3-2-6(10(13)14)4-8(7)12/h2-4,9-10H,1H3 |
InChI Key |
FKPQVIKUAFJRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation with Subsequent Halogenation
A patent (EP2231637B1) describes bromination of similar ketones:
- Example : 2-bromo-1-(6-chloro-pyridin-3-yl)-propan-1-one synthesis via HBr/acetic acid.
- Applicability : This method could be adapted by replacing the pyridine moiety with a difluoromethylphenyl group.
Halothane-Mediated Difluoroalkylation
Research by PMC (2021) demonstrates halothane (CF₃CHBrCl) as a reagent for introducing bromo-chloro-difluoro groups. While designed for ethers, this approach might inspire alternative pathways for difluoromethylphenyl intermediates.
Comparative Analysis of Methods
*Yields estimated from analogous reactions.
Structural and Reaction Data
Compound Properties
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈BrClF₂O | |
| Molecular Weight | 297.52 g/mol | |
| IUPAC Name | 1-bromo-1-[2-chloro-4-(difluoromethyl)phenyl]propan-2-one |
Reaction Optimization Considerations
- Solvent Choice : Tert-butyl methyl ether preferred for extraction due to low polarity.
- Catalysts : DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates in ketone functionalization.
Chemical Reactions Analysis
Substitution Reactions
The presence of halogen atoms makes 1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one a suitable candidate for various substitution reactions:
-
Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as thiols or azides under basic conditions, leading to the formation of new compounds with potential biological activity .
Oxidation and Reduction
This compound can also undergo oxidation and reduction reactions:
-
Oxidation : Using strong oxidizing agents like potassium permanganate allows for the conversion of alcohols to carbonyl compounds .
-
Reduction : Reducing agents such as lithium aluminum hydride can be used to convert carbonyl groups into alcohols .
Elimination Reactions
Elimination reactions can occur under specific conditions, potentially leading to the formation of alkenes. The presence of both bromine and chlorine can facilitate elimination through mechanisms such as E2 or E1 under basic conditions.
-
Applications in Research
The unique properties of this compound make it valuable in various research fields:
-
Drug Discovery : Its halogenated structure is significant for developing pharmaceuticals, particularly in creating compounds with improved biological activity .
-
Material Science : The compound's reactivity allows for the synthesis of advanced materials with specific electronic or optical properties .
-
References
The information presented in this article is based on diverse sources that include peer-reviewed articles and chemical databases .
Scientific Research Applications
1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the difluoromethyl group can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to the following structurally related brominated/chlorinated propanones:
Key Observations :
- Difluoromethyl (CF2H) vs.
- Chloro vs. Fluoro Substituents : The 2-Cl substituent in the target compound may offer a balance between electronic effects and steric hindrance compared to 2-F in ’s compound .
- Trifluoromethoxy (OCF3): While OCF3 in ’s compound is more electronegative, CF2H in the target compound acts as a hydrogen-bond donor, mimicking hydroxyl groups in bioactive molecules .
Physicochemical Properties
- Molecular Weight : The target compound (C10H8BrClF2O, ~307.5 g/mol) is heavier than simpler analogs like 1-(2-Bromo-5-chlorophenyl)propan-1-one (C9H8BrClO, ~247.5 g/mol) due to the CF2H group .
- Lipophilicity : LogP values are inferred to be higher than methyl-substituted analogs (e.g., ’s compound) due to the CF2H group’s hydrophobicity .
- Thermal Stability: Brominated propanones generally exhibit moderate stability, but the electron-withdrawing Cl and CF2H groups may increase decomposition temperatures compared to non-halogenated analogs.
Q & A
Q. What synthetic methodologies are effective for preparing 1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one?
The compound can be synthesized via bromination of a propan-2-one precursor under controlled conditions. For example, halogenation using bromine in chloroform, followed by dehydrohalogenation with triethylamine, is a common approach for analogous brominated arylpropanones . Optimizing stoichiometry (e.g., 1:1 molar ratio of bromine to precursor) and reaction time (e.g., 24 hours) minimizes side products like dibrominated species. Purification via slow solvent evaporation (e.g., acetone) yields crystalline products suitable for structural analysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. Programs like SHELXL refine structures using high-resolution data, with H atoms modeled via riding or rotating group approaches .
- NMR spectroscopy : Identifies substituent effects (e.g., difluoromethyl's deshielding impact on adjacent protons).
- Mass spectrometry : Confirms molecular weight and fragmentation patterns, especially for halogenated derivatives.
Q. How can reaction conditions influence the formation of by-products during synthesis?
Excess bromine or prolonged reaction times may lead to over-bromination (e.g., 2,3-dibromo derivatives). Side products can be removed via selective crystallization or column chromatography, as demonstrated in analogous syntheses of bromo-chloro acetophenones . Monitoring reaction progress with TLC or in situ IR spectroscopy helps mitigate these issues.
Advanced Research Questions
Q. What strategies address crystallographic disorder in halogenated propanones during structure refinement?
SHELXL’s restraints (e.g., SIMU, DELU) manage thermal motion and positional disorder. For example, methyl or halogen substituents with high mobility require anisotropic displacement parameter (ADP) constraints. High-resolution data (≤ 0.8 Å) and twinning detection tools in SHELX improve model accuracy .
Q. How do electronic effects of the difluoromethyl group impact reactivity in cross-coupling reactions?
The electron-withdrawing difluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard reactions). Computational studies (DFT) can predict charge distribution, while Hammett parameters correlate substituent effects with reaction rates. Comparative studies with non-fluorinated analogs (e.g., 2-chloro-4-methyl derivatives) reveal kinetic differences .
Q. What computational methods validate experimental data for halogenated arylpropanones?
- DFT calculations : Optimize geometries and predict vibrational spectra (IR/Raman) for comparison with experimental data.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···Cl contacts) in crystal packing .
- Docking studies : Explore biological activity by modeling interactions with enzyme active sites, leveraging structural data from crystallography .
Q. How can conflicting NMR and X-ray data be reconciled for stereochemical assignments?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution). Variable-temperature NMR or NOESY experiments detect conformational exchange. For rigid structures, X-ray data supersede solution-state observations. Cross-validation with computational NMR chemical shift predictions (e.g., using Gaussian) resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
